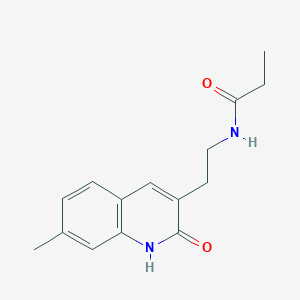
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” is a chemical compound. It has been studied for its inhibitory activity against the acetylcholinesterase enzyme (AChE), which is significant in the context of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound and its analogues has been attempted as part of research into creating tacrine analogues that are free of hepatotoxicity . The synthesis process involves the creation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . The chemical structures of these compounds were verified using NMR and HR-MS .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized and verified using techniques such as NMR and HR-MS .Chemical Reactions Analysis
The compound is part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and characterized . The chemical reactions involved in the synthesis of these compounds have been described in the literature .科学的研究の応用
Anticancer Activity
Research on derivatives of 2-oxo-1,2-dihydroquinoline has demonstrated significant anticancer activities. A study produced new derivatives to test against the breast cancer MCF-7 cell line. Compounds displayed strong anticancer activity, underlining the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).
Anticonvulsant Agents
Novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives, synthesized for their anticonvulsant potential, showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These findings suggest the potential of quinoline derivatives in managing convulsive disorders (Kothayer et al., 2019).
Antimicrobial Activity
Studies on quinoline derivatives also highlight their antimicrobial potential. For instance, a series of quinolinone-3-aminoamide derivatives were synthesized and evaluated for their antimicrobial potency, showing significant activities against various bacterial and fungal strains. This supports the application of quinoline compounds as potent antimicrobial agents (Matiadis et al., 2013).
Antihypoxic Activity
Quinoline derivatives have also been explored for their antihypoxic properties. One study synthesized N-R-amide hydrochlorides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with some showing high antihypoxic effects, suggesting a potential use in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Regioselectivity in Chemical Synthesis
Research into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the synthetic versatility of quinoline derivatives. This work emphasizes the importance of quinolines in medicinal chemistry due to their biological and synthetic versatility (Batalha et al., 2019).
作用機序
Target of Action
The primary target of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The increased level of acetylcholine in the synaptic cleft due to AChE inhibition enhances the conductivity of nerve impulses . This can counteract the damage observed in certain neurodegenerative diseases like Alzheimer’s disease .
Pharmacokinetics
The compound’s strong potency in inhibiting ache suggests that it may have favorable bioavailability .
Result of Action
The inhibition of AChE by this compound leads to an increased level of acetylcholine in the synaptic cleft . This results in enhanced conductivity of nerve impulses, which can potentially improve cognitive function in conditions like Alzheimer’s disease .
将来の方向性
特性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)16-7-6-12-9-11-5-4-10(2)8-13(11)17-15(12)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKANSCDDWFFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

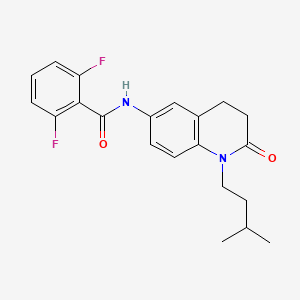
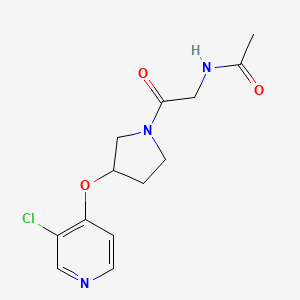
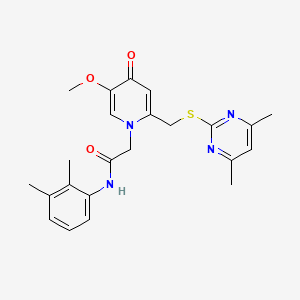

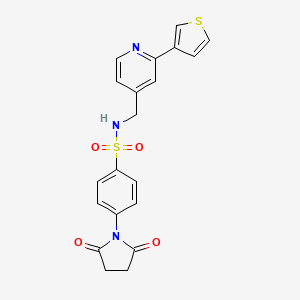
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)
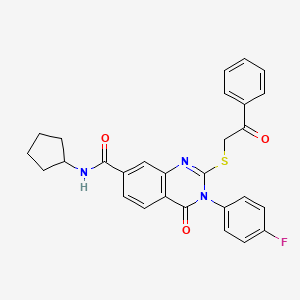
![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)
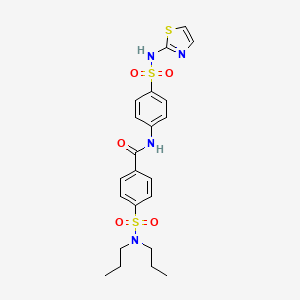
![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)
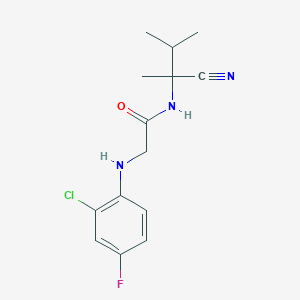
![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

